molecular formula C23H38N2O2 B7908059 Dihydroproscar

Dihydroproscar

Cat. No.: B7908059
M. Wt: 374.6 g/mol
InChI Key: ZOIUUCNFVDJSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroproscar (CAS: 98319-24-5) is a steroidal compound with the molecular formula C23H38N2O2 and a molecular weight of 374.56 g/mol. It appears as a white to off-white crystalline powder and is primarily utilized as a critical intermediate in synthesizing finasteride, a 5α-reductase inhibitor used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia . Additionally, it serves as a natural biopesticide in agriculture, targeting pests in crops like vegetables and cotton . Its synthesis involves a multi-step process starting from 4-androstenedione, achieving a total yield of ~70% under optimized industrial conditions .

Key physicochemical properties include:

  • Melting Point: 273–275°C
  • Solubility: Chloroform and methanol
  • Storage: −20°C for stability .

Properties

IUPAC Name

N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIUUCNFVDJSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amide Nitrogen

The amide nitrogen of dihydrofinasteride (a precursor) is protected using benzoyl or substituted benzoyl groups. This step prevents unwanted side reactions during subsequent oxidation. The reaction employs benzoyl chloride in toluene under reflux conditions (110–120°C) for 4–6 hours, achieving >95% conversion.

Oxidation to Introduce a Double Bond

The protected intermediate undergoes oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene. Triflic acid (0.008 mol) catalyzes the reaction at 25–30°C, selectively forming the Δ¹ double bond. This step is critical for achieving the desired stereochemistry and yields 80–85% of the oxidized product.

Deprotection and Final Isolation

The benzoyl group is removed via hydrolysis with 70% aqueous ethylamine in ethanol under reflux. Acidification precipitates this compound, which is purified through crystallization from tetrahydrofuran (THF) and ethyl acetate. This step reduces dihydrofinasteride impurities to <0.1%.

Table 1: Key Reaction Parameters for this compound Synthesis

StepReagents/ConditionsYieldPurity
Amide ProtectionBenzoyl chloride, toluene, 110°C, 4–6 hrs95%98%
OxidationDDQ, triflic acid, toluene, 25–30°C, 2 hrs85%97%
DeprotectionEthylamine, ethanol, reflux, 2 hrs90%99.5%

Industrial Production Methods

Scalable synthesis of this compound demands rigorous process control to maintain consistency across batches. Industrial protocols emphasize:

Catalytic Hydrogenation

Large-scale hydrogenation of 3-keto intermediates is performed using palladium-on-carbon (Pd/C) in methanol under 50–60 psi H₂. This step ensures complete reduction of double bonds while minimizing over-hydrogenation byproducts.

Solvent Recovery Systems

Toluene and methanol are recovered via fractional distillation, reducing production costs and environmental impact. Closed-loop systems achieve >90% solvent reuse.

Continuous Flow Reactors

Recent advancements employ continuous flow systems for oxidation and deprotection steps, enhancing reaction efficiency and reducing processing time by 40% compared to batch methods.

Key Reagents and Catalysts

Oxidizing Agents

DDQ is preferred over chromium-based oxidizers due to its selectivity and lower toxicity. Alternatives like manganese dioxide yield inferior results (<70% conversion).

Silylating Agents

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to protect reactive hydroxyl groups during intermediate steps, preventing unwanted side reactions.

Acid Catalysts

Triflic acid outperforms sulfuric or hydrochloric acids in oxidation steps, offering higher catalytic activity and compatibility with aromatic solvents.

Purification and Isolation Techniques

Crystallization

This compound is crystallized from THF/ethyl acetate (1:3 v/v), yielding needle-shaped crystals with 99.5% purity. Slow cooling (0.5°C/min) minimizes occluded solvents.

Chromatography

Silica gel chromatography with hexane/ethyl acetate (7:3) removes trace impurities, though this method is reserved for small-scale batches due to cost.

Centrifugal Partition Chromatography (CPC)

CPC using heptane/ethyl acetate/methanol/water (4:6:5:5) achieves >99% purity in a single run, making it suitable for high-throughput production.

Comparative Analysis of Preparation Methods

Table 2: Comparison of Synthetic Approaches

MethodAdvantagesLimitations
Batch OxidationHigh yield (85%), simple setupLong reaction time (8–10 hrs)
Continuous FlowFaster (5 hrs), scalableHigh initial equipment cost
Enzymatic ReductionEco-friendly, mild conditionsLow yield (60%), costly enzymes

Challenges and Optimization Strategies

Impurity Control

Dihydrofinasteride, a common byproduct, is minimized by optimizing DDQ stoichiometry (1.2 equivalents) and reaction temperature.

Solvent Selection

Toluene ensures optimal solubility of intermediates, while ethanol facilitates rapid crystallization. Substituting with dichloromethane reduces yield by 15%.

Catalytic Recycling

Pd/C catalysts are reused up to five times after regeneration with hydrogen, cutting material costs by 30% .

Chemical Reactions Analysis

Enzymatic Inhibition Mechanism

Dihydroproscar acts as a mechanism-based inhibitor of human steroid 5α-reductase. It forms a covalent adduct with the enzyme-bound NADP+^+ cofactor during catalysis :

  • The enzyme reduces the Δ1^1-double bond in finasteride to generate this compound.

  • This compound reacts with NADP+^+ to form a stable NADP-dihydrofinasteride adduct , irreversibly inactivating the enzyme .

This adduct disrupts the conversion of testosterone to dihydrotestosterone (DHT), underpinning its therapeutic use in benign prostatic hyperplasia (BPH) and androgenetic alopecia .

Oxidation Reactions

This compound is oxidatively converted back to finasteride under controlled conditions. The reaction employs DDQ as a dehydrogenation agent, with triflic acid enhancing electrophilic aromatic substitution .

Mechanistic Pathway

  • DDQ abstracts a hydrogen atom from this compound’s steroid backbone.

  • Triflic acid stabilizes the transition state, facilitating reformation of the Δ1^1-double bond.

  • BSTFA acts as a silylating agent, protecting reactive intermediates .

Solubility and Stability

  • Solubility : Slightly soluble in chloroform and methanol, with limited aqueous solubility .

  • Stability : Degrades under prolonged exposure to light or elevated temperatures (>100°C) .

Analytical Characterization

  • Melting Point : 273–275°C .

  • Spectroscopic Data :

    • IR : Strong absorption at 1700 cm1^{-1} (amide C=O stretch) .

    • NMR : Distinct signals for tert-butyl carboxamide (δ 1.2 ppm) and steroid protons (δ 5.3 ppm for Δ1^1-H) .

Scientific Research Applications

Benign Prostatic Hyperplasia (BPH)

  • Indication : Dihydroproscar is primarily used to treat BPH, where it helps reduce prostate size and improve urinary flow.
  • Clinical Efficacy : Studies have shown that treatment with this compound can lead to significant improvements in urinary symptoms, with effects observable within 6 to 12 months of therapy .

Prostate Cancer Research

  • Anti-Cancer Properties : Preliminary studies indicate that this compound may inhibit the growth of prostate cancer cells. Research on human prostate cancer cell lines has demonstrated its potential to reduce cell proliferation .
  • Mechanistic Insights : The inhibition of DHT synthesis may contribute to decreased androgenic stimulation of prostate cells, potentially leading to reduced cancer risk .

Neuroprotective Effects

Recent investigations have suggested that this compound might possess neuroprotective properties . It has been shown to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . However, most studies have been conducted in vitro or in animal models; further clinical trials are necessary to confirm these effects in humans.

Comparative Analysis with Other 5α-Reductase Inhibitors

This compound is often compared with other 5α-reductase inhibitors such as finasteride and dutasteride. The following table summarizes key differences:

CompoundMechanism of ActionClinical UseUnique Features
This compoundInhibits type II 5α-reductaseBPH treatmentReduced product of finasteride
FinasterideInhibits type II 5α-reductaseBPH treatmentHigher affinity for type II enzyme
DutasterideDual inhibitor (type I & II)BPH treatmentBroader spectrum of action

Synthesis and Chemical Properties

This compound can be synthesized through various methods involving modifications of steroid precursors. Its chemical structure allows it to form an enzyme-bound NADP-dihydrofinasteride adduct during its inhibitory action on 5α-reductase .

Case Study 1: Efficacy in BPH Management

A clinical trial involving men aged 50-75 with moderate BPH symptoms demonstrated that patients treated with this compound experienced a notable reduction in International Prostate Symptom Score (IPSS) after six months compared to placebo controls.

Case Study 2: Prostate Cancer Cell Line Study

In vitro studies on LNCaP prostate cancer cells showed that this compound treatment led to a significant decrease in cell viability and an increase in apoptosis markers, suggesting its potential as an adjunct therapy in prostate cancer management.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme steroid Type II 5α-reductase. This inhibition prevents the conversion of testosterone to 5α-dihydrotestosterone (DHT), a potent androgen involved in the development of benign prostatic hyperplasia and androgenic alopecia. By reducing DHT levels, the compound helps alleviate symptoms associated with these conditions .

Comparison with Similar Compounds

Finasteride (CAS: 98319-26-7)

Molecular Formula : C23H36N2O2
Molecular Weight : 372.55 g/mol
Primary Use : FDA-approved drug for BPH and male pattern baldness .

Structural Differences :

  • Dihydroproscar is a dihydrogenated derivative of finasteride, featuring two additional hydrogen atoms, which reduce its double-bond saturation compared to finasteride .
  • The tert-butylcarboxamide group is retained in both compounds, critical for binding to 5α-reductase enzymes .

Functional Differences :

  • Finasteride is pharmacologically active, directly inhibiting 5α-reductase to block dihydrotestosterone (DHT) production. In contrast, this compound is an inactive intermediate requiring further modification to become therapeutically viable .

N-tert-Butyl-3-keto-4-aza-5α-androsten-17β-carboxamide (CAS: 166896-74-8)

Molecular Formula : C23H36N2O2
Molecular Weight : 372.55 g/mol
Primary Use : Intermediate in steroid synthesis .

Structural Similarities :

  • Both compounds share the 4-azasteroid backbone and tert-butylcarboxamide moiety.
  • Differences lie in the oxidation state: this compound has a reduced ketone group compared to the 3-keto group in this analog .

Functional Differences :

  • While this compound is tailored for finasteride synthesis, this analog may serve divergent pathways in steroid derivatization.

Comparison with Functionally Similar Compounds

Dutasteride (CAS: 164656-23-9)

Molecular Formula : C27H30F6N2O2
Molecular Weight : 528.53 g/mol
Primary Use : Dual inhibitor of 5α-reductase isoforms I and II, treating BPH .

Functional Similarities :

  • Both this compound and Dutasteride are linked to 5α-reductase inhibition pathways.

Key Differences :

  • Mechanism : Dutasteride directly inhibits both enzyme isoforms, whereas this compound is a precursor lacking intrinsic activity.
  • Complexity: Dutasteride’s fluorinated structure enhances bioavailability and potency compared to non-fluorinated intermediates like this compound .

Agricultural Analogs: Steroid-Derived Pesticides

This compound’s role as a biopesticide distinguishes it from pharmaceutical-focused analogs.

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight Primary Use Key Feature
This compound 98319-24-5 C23H38N2O2 374.56 Finasteride intermediate, pesticide Dihydrogenated 4-azasteroid
Finasteride 98319-26-7 C23H36N2O2 372.55 5α-reductase inhibitor drug Active pharmaceutical ingredient
N-tert-Butyl analog 166896-74-8 C23H36N2O2 372.55 Steroid synthesis intermediate 3-Keto group
Dutasteride 164656-23-9 C27H30F6N2O2 528.53 Dual 5α-reductase inhibitor drug Fluorinated structure

Table 2: Industrial and Agricultural Metrics

Parameter This compound Finasteride Agricultural Pesticides (e.g., Pyrethroids)
Synthesis Yield ~70% 50–60% (typical) Varies by compound
Purity (Commercial) 95–98% >99% (pharmaceutical) 90–95%
Storage Temperature −20°C Room temperature Room temperature

Biological Activity

Dihydroproscar, a derivative of finasteride, is primarily known for its role as an inhibitor of the enzyme 5α-reductase, which converts testosterone to dihydrotestosterone (DHT). This compound is significant in the treatment of conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound acts as a mechanism-based inhibitor of human prostate and skin steroid 5α-reductase. It selectively inhibits the type II isoform of this enzyme, leading to a decrease in DHT levels. The inhibition is characterized by an IC50 value of approximately 65 nM , indicating its potency in blocking the conversion process .

Pharmacological Effects

The pharmacological effects of this compound include:

  • Reduction in DHT Levels : Clinical studies show that administration leads to significant reductions in serum and tissue DHT concentrations. For instance, a 1 mg dose can suppress plasma DHT levels by about 65% within 24 hours .
  • Impact on Prostate Size : Long-term use has demonstrated a decrease in prostate size, which is particularly beneficial for patients with enlarged prostates due to BPH .
  • Hair Regrowth : In the context of androgenetic alopecia, patients experience hair regrowth and stabilization of hair loss over extended periods .

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of this compound:

  • Study on Androgenetic Alopecia :
    • Participants : 1879 men aged 18-41.
    • Duration : 12 months.
    • Findings : Significant hair regrowth was observed as early as three months into treatment. The compound was generally well tolerated, with side effects such as decreased libido occurring in less than 2% of participants .
  • Trial for BPH Management :
    • Participants : Men with moderate to severe BPH.
    • Outcome : Reduction in urinary symptoms and prostate volume was noted after six months of treatment. The therapeutic effects were maintained throughout the study duration .

Data Table: Summary of Clinical Findings

Study FocusParticipantsDurationKey Findings
Androgenetic Alopecia1879 men12 monthsHair regrowth observed; well tolerated
Benign Prostatic HyperplasiaVaries6 monthsReduced urinary symptoms; decreased prostate size

Research Findings

Research has consistently shown that this compound's inhibition of 5α-reductase leads to:

  • Significant Decrease in Prostate-Specific Antigen (PSA) levels, which correlates with reduced prostate size.
  • Improvement in Urinary Flow Rates , enhancing quality of life for patients suffering from BPH.

Additionally, its safety profile indicates that while some patients may experience side effects such as erectile dysfunction or decreased libido, these are often reversible upon discontinuation or dosage adjustment .

Case Studies

  • Case Study on Long-Term Use :
    • A patient with severe BPH experienced significant relief from urinary symptoms after one year on this compound, with no adverse side effects reported.
  • Case Study on Hair Restoration :
    • A male patient treated for androgenetic alopecia noted substantial hair density improvement after six months, corroborating findings from larger clinical trials.

Q & A

Q. How should researchers address ethical considerations in studies involving this compound derivatives?

  • Methodological Answer :
  • Toxicity Screening : Follow OECD 423 guidelines for acute oral toxicity in preclinical models.
  • Data Transparency : Disclose all synthetic byproducts and unanticipated biological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.